![molecular formula C8H4F3N3O2 B1403090 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin CAS No. 1186501-72-3](/img/structure/B1403090.png)
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin
Übersicht
Beschreibung
“5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine structure in these compounds bestow many of the distinctive physical-chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” includes a pyridine ring with a trifluoromethyl group and a nitro group attached to it . The presence of these groups contributes to the unique physicochemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” include a molecular weight of 208.095, a density of 1.6±0.1 g/cm3, a boiling point of 345.5±42.0 °C at 760 mmHg, and a melting point of 158ºC .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
TFMP-Derivate werden in der Pflanzenschutzmittelindustrie häufig zum Schutz von Kulturen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Pflanzenschutzmittelmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Trivialnamen erhalten .
Pharmazeutika
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizin
In der Veterinärindustrie haben zwei Produkte, die den TFMP-Rest enthalten, die Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Erkrankungen bei Tieren eingesetzt.
Synthese von Pflanzenschutzprodukten
Unter den TFMP-Derivaten wird 2,3-Dichlor-5-(trifluormethyl)-pyridin (2,3,5-DCTF) als chemische Zwischenstufe für die Synthese verschiedener Pflanzenschutzprodukte verwendet .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien wird zu einem immer wichtigeren Forschungsthema. In der Pflanzenschutzindustrie sind mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide fluoriert .
Entdeckungschemie
Die Auswirkungen von Fluor und fluorhaltigen Resten auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers eingebracht .
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, including “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine”, have a wide range of potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It’s known that the compound can be used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging (maldi-msi), a technique used for detecting and imaging endogenous metabolites in rat liver and brain tissues
Biochemical Pathways
Its use in maldi-msi suggests that it may interact with various metabolic pathways in the liver and brain tissues .
Pharmacokinetics
The compound’s boiling point is 25523°C , suggesting that it may have good stability and could potentially be well-absorbed and distributed in the body.
Result of Action
Its use in maldi-msi suggests that it may have an effect on the detection and imaging of endogenous metabolites in rat liver and brain tissues .
Action Environment
Its boiling point of 25523°C suggests that it may be stable under a wide range of temperatures.
Biochemische Analyse
Biochemical Properties
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can significantly impact metabolic processes .
Cellular Effects
The effects of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have also highlighted the importance of monitoring its temporal effects to understand its full potential and limitations.
Dosage Effects in Animal Models
The effects of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can influence its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This precise localization is crucial for its effectiveness in modulating cellular processes and achieving desired outcomes.
Eigenschaften
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-13-7-5(6)1-4(2-12-7)14(15)16/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLUKHMOURLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


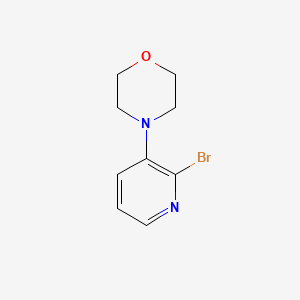

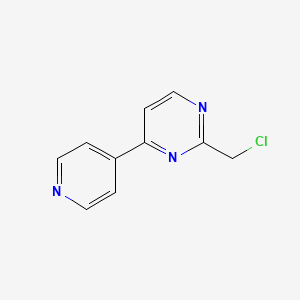

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
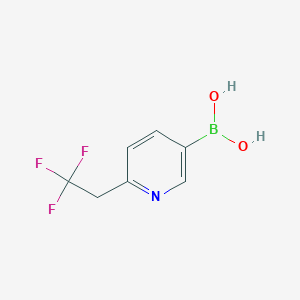


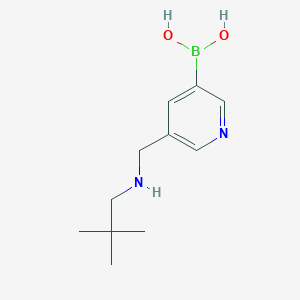
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
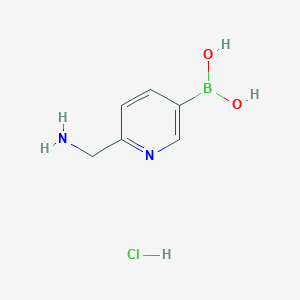

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
